An In-depth Technical Guide to the Synthesis and Characterization of Fenofibric Acid Ethyl Ester
An In-depth Technical Guide to the Synthesis and Characterization of Fenofibric Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of fenofibric acid ethyl ester, a significant derivative of fenofibric acid. This document details the chemical processes involved in its creation and the analytical techniques used to verify its identity and purity.
Synthesis of Fenofibric Acid Ethyl Ester
The synthesis of fenofibric acid ethyl ester is typically achieved through a two-step process. The first step involves the synthesis of the precursor, fenofibric acid, from commercially available starting materials. The subsequent step is the esterification of fenofibric acid to yield the desired ethyl ester.
Step 1: Synthesis of Fenofibric Acid
A common route for the synthesis of fenofibric acid begins with the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride to produce (4-chlorophenyl)(4-methoxyphenyl)methanone. This intermediate is then demethylated to yield 4-chloro-4'-hydroxybenzophenone. Subsequent reaction with acetone and chloroform in an alkaline medium (Bargellini reaction) affords fenofibric acid[1].
Alternatively, fenofibric acid can be synthesized by reacting 4-chloro-4'-hydroxybenzophenone with a halo-ester followed by hydrolysis[1].
Experimental Protocol: Synthesis of Fenofibric Acid
A detailed experimental protocol for the synthesis of fenofibric acid is as follows[1]:
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Preparation of (4-chlorophenyl)(4-hydroxyphenyl)methanone: To a stirred solution of anisole in a suitable solvent, add aluminum chloride (AlCl₃) as a catalyst. Subsequently, add 4-chlorobenzoyl chloride dropwise at a controlled temperature. After the reaction is complete, the intermediate (4-chlorophenyl)(4-methoxyphenyl)methanone is isolated and then demethylated using a suitable demethylating agent to yield 4-chloro-4'-hydroxybenzophenone.
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Synthesis of Fenofibric Acid: To a solution of 4-chloro-4'-hydroxybenzophenone in a suitable solvent such as 2-butanone, add a base like sodium hydroxide (NaOH). The mixture is heated, followed by the addition of a halo-ester, for instance, isopropyl 2-bromo-2-methylpropanoate. After refluxing for several hours, the resulting ester is hydrolyzed using a strong base like NaOH to yield fenofibric acid. The product is then isolated through extraction and purified by recrystallization.
Step 2: Synthesis of Fenofibric Acid Ethyl Ester
Fenofibric acid ethyl ester is synthesized by the esterification of fenofibric acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Fenofibric Acid Ethyl Ester
The following protocol describes the esterification of fenofibric acid to its ethyl ester[2]:
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Dissolve fenofibric acid (2.00 g, 6.28 mmol) in a 35% solution of hydrochloric acid in ethanol (15 ml).
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Heat the solution to 338.15 K under a nitrogen atmosphere for 3 hours.
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Cool the reaction mixture to room temperature and remove the solvent by distillation to obtain the crude product.
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Dissolve the crude compound in dichloromethane (15 ml) and wash it three times with water (10 ml).
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Dry the organic layer and concentrate it to obtain the pure fenofibric acid ethyl ester (1.95 g).
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of fenofibric acid ethyl ester.
Characterization of Fenofibric Acid Ethyl Ester
The characterization of fenofibric acid ethyl ester is essential to confirm its chemical structure and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of fenofibric acid ethyl ester is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₁₉ClO₄ |
| Molecular Weight | 346.80 g/mol |
| Appearance | White solid |
| CAS Number | 42019-08-9 |
Spectroscopic Data
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons, and the methyl protons.
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Aromatic Protons: Multiple signals in the range of δ 6.8-7.8 ppm.
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Ethyl Group (CH₂): A quartet around δ 4.2 ppm.
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Ethyl Group (CH₃): A triplet around δ 1.2 ppm.
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Geminal Methyl Protons: A singlet around δ 1.6 ppm.
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
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Carbonyl Carbon (Ester): A signal in the range of δ 170-175 ppm.
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Carbonyl Carbon (Ketone): A signal around δ 195 ppm.
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Aromatic Carbons: Multiple signals between δ 115-160 ppm.
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Quaternary Carbon (C(CH₃)₂): A signal around δ 80 ppm.
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Ethyl Group (CH₂): A signal around δ 60 ppm.
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Geminal Methyl Carbons: A signal around δ 25 ppm.
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Ethyl Group (CH₃): A signal around δ 14 ppm.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1730 - 1750 |
| C=O Stretch (Ketone) | 1670 - 1690 |
| C-O Stretch (Ester) | 1100 - 1300 |
| C-Cl Stretch | 700 - 800 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
2.2.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The expected molecular ion peak [M]⁺ would be at m/z 346 for the ³⁵Cl isotope and m/z 348 for the ³⁷Cl isotope, with an approximate ratio of 3:1.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of fenofibric acid ethyl ester.
Conclusion
This technical guide has outlined the synthesis and characterization of fenofibric acid ethyl ester. The provided experimental protocols offer a clear path for its preparation, and the detailed characterization section, including predicted spectroscopic data, serves as a valuable resource for researchers in the field of drug development and medicinal chemistry. The synthesis is straightforward, involving the esterification of the readily accessible fenofibric acid. The characterization relies on standard analytical techniques to ensure the identity and purity of the final product.
